molecular formula C₁₆₈H₂₇₅N₅₇O₄₄S B1574803 PTD-p65-P1 Peptide

PTD-p65-P1 Peptide

カタログ番号 B1574803
分子量: 3829.50
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PTD-p65-P1 Peptide is a nuclear transcription factor NF-kappaB inhibitor, composed of a membrane-translocating peptide sequence generated from antennapedia (PTD) conjugated with p65-P1, which selectively inhibits activation induced by various inflammatory stimuli.

科学的研究の応用

1. Inhibition of NF-κB Activation

PTD-p65-P1 peptide has been identified as a selective inhibitor of NF-κB activation induced by various inflammatory stimuli. This peptide down-regulates NF-κB-mediated gene expression and up-regulates apoptosis, showing potential in treatments related to inflammation, viral replication, carcinogenesis, antiapoptosis, invasion, and metastasis (Takada, Singh, & Aggarwal, 2004).

2. Role in Protein Transduction Domains (PTDs)

PTD-p65-P1, as part of the broader category of Protein Transduction Domains, can facilitate the delivery of various biologically active molecules into cells. These peptides are considered promising tools for medical and biotechnological developments due to their non-invasive nature and ability to transport various molecules across cellular membranes efficiently (Bechara & Sagan, 2013).

3. Therapeutic Applications

PTD-p65-P1 shows potential in therapeutic applications, particularly in the treatment of diseases such as cancer, ischemia, and inflammation. Its role in facilitating the delivery of active molecules to pathological tissue in vivo could revolutionize drug delivery and treatment modalities (Snyder & Dowdy, 2005).

4. Interaction with Glycosaminoglycans for Membrane Translocation

PTD-p65-P1, like other PTDs, requires interaction with cell surface glycosaminoglycans for its efficient cellular uptake. This interaction is crucial for the internalization of the peptide and its subsequent therapeutic effects (Console et al., 2003).

5. Gene Therapy Potential

PTD-p65-P1's capability as a protein transduction domain opens avenues for its use in gene therapy. By incorporating PTDs in therapeutic gene products, proteins produced in transfected cells might be enabled to spread to non-transfected cells, enhancing therapeutic effects (Beerens et al., 2003).

6. Enhancing Drug Delivery Efficacy

The peptide's role in cell penetrating peptides (CPPs) or PTDs is crucial in enhancing the efficacy of drug delivery, particularly in tumor treatment. It can mediate the delivery of a range of macromolecules, thereby playing a significant role in oncological therapies (Snyder & Dowdy, 2004).

7. Interaction with Neuropilin-1 in Tumor Delivery

PTD-p65-P1's interaction with neuropilin-1 (NRP1) facilitates its extravasation and tumor delivery capabilities. This interaction is significant for the delivery of fused proteins in the treatment of tumors (Kadonosono et al., 2015).

特性

製品名

PTD-p65-P1 Peptide

分子式

C₁₆₈H₂₇₅N₅₇O₄₄S

分子量

3829.50

配列

One Letter Code: DRQIKIWFQNRRMKWKKQLRRPSDRELSE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。